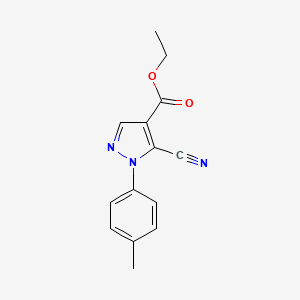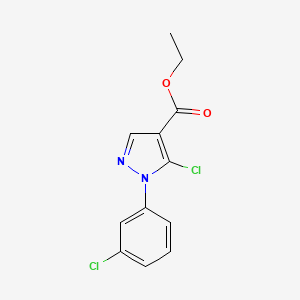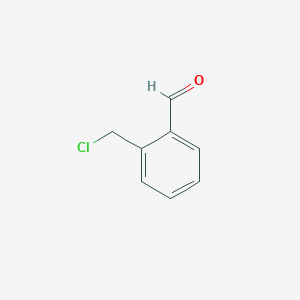
2-溴-3,5-二氯-4-甲基吡啶
描述
2-Bromo-3,5-dichloro-4-methylpyridine is a chemical compound with the molecular formula C6H4BrCl2N . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,5-dichloro-4-methylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a bromine atom at the 2nd position, and chlorine atoms at the 3rd and 5th positions. There is also a methyl group attached to the 4th carbon .Physical And Chemical Properties Analysis
2-Bromo-3,5-dichloro-4-methylpyridine is a solid at room temperature. It has a molecular weight of 240.91 .科学研究应用
Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors
“2-Bromo-3,5-dichloro-4-methylpyridine” is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Synthesis of Potent p38α MAP Kinase Inhibitors
This compound is used in the synthesis of the potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are derived from ML3403 and have hydroxyl containing moieties at the imidazole C 2 -position that may interact with the ribose and the phosphate binding site of the enzyme .
Preparation of Methoxy-2-(2-pyridyl)indoles
“2-Bromo-3,5-dichloro-4-methylpyridine” may be used in the preparation of methoxy-2-(2-pyridyl)indoles . These compounds have potential applications in medicinal chemistry.
Preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine
This compound can be used in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid . This reaction is a key step in the synthesis of many biologically active compounds.
Synthesis of Spiro-fused Ladder-type Boron (III) Compounds
“2-Bromo-3,5-dichloro-4-methylpyridine” is used in the synthesis of spiro-fused ladder-type boron (III) compounds . These compounds have been characterized for their electrochemistry and photophysical behavior .
Synthesis of Ocular Age Pigment A2-E
This compound may be used in the total synthesis of ocular age pigment A2-E . This pigment is a major component of lipofuscin found in the retinal pigment epithelium and has been implicated in the pathogenesis of age-related macular degeneration .
安全和危害
2-Bromo-3,5-dichloro-4-methylpyridine is classified as a warning hazard under the GHS classification. It may cause respiratory irritation, skin irritation, and serious eye irritation. Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, and eye protection .
属性
IUPAC Name |
2-bromo-3,5-dichloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-4(8)2-10-6(7)5(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDVAOYSLNZHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505003 | |
| Record name | 2-Bromo-3,5-dichloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-dichloro-4-methylpyridine | |
CAS RN |
344324-94-3 | |
| Record name | 2-Bromo-3,5-dichloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



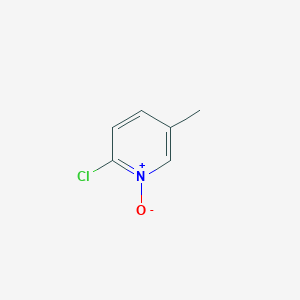
![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)
acetic acid](/img/structure/B1601521.png)
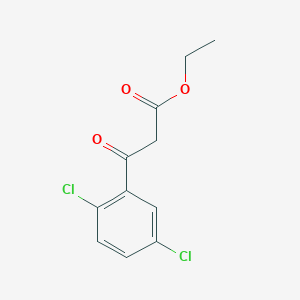

![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)
![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)
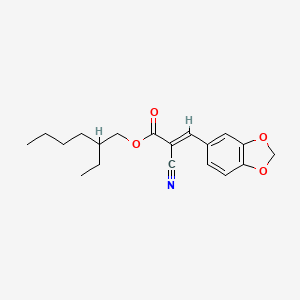

![1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1601529.png)
